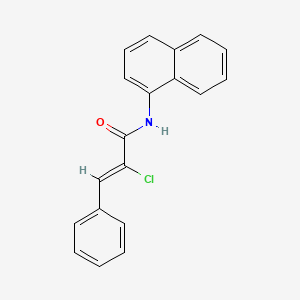

2-chloro-N-1-naphthyl-3-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-chloro-N-1-naphthyl-3-phenylacrylamide involves complex reactions, including cyclization and acylation processes. One approach demonstrated the synthesis of 4-chloro-2-naphthols through the acylation reactions of 1,1-dichloroethylene by arylalkanoic acid chlorides, showcasing a pathway that might be relevant to synthesizing similar compounds (Pokhodylo, 2020). Additionally, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides involved the nitration of ethyl naphtha [2,1-b]furan-2-carboxylate, followed by reaction with hydrazine hydrate, suggesting a method for introducing nitrogen-containing groups into naphthyl compounds (Devi et al., 2010).

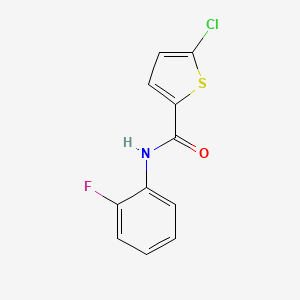

Molecular Structure Analysis

Crystallographic and spectroscopic analyses have been crucial in understanding the molecular structure of compounds similar to 2-chloro-N-1-naphthyl-3-phenylacrylamide. For instance, the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono-2-propanone revealed significant insights into the relative orientations amenable to inter- and intramolecular hydrogen bonding, showcasing the molecular framework's planarity and the orthogonal twist of the naphthyl group (Abdel-Jalil et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-chloro-N-1-naphthyl-3-phenylacrylamide often involve azo-hydrazone tautomerism, as observed in studies on 1-phenylazo-2-naphthylamines and their derivatives. These studies help understand the tautomeric behavior and stability under various conditions, which is vital for predicting the reactivity and stability of similar compounds (Kelemen, 1981).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred from detailed spectroscopic and crystallographic studies. These studies provide insights into the compounds' behavior in different solvents and under various temperature conditions, which is crucial for their application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be explored through detailed experimental and theoretical studies. For instance, the photochemistry of substituted 1-naphthylmethyl esters revealed insights into radical pairs and ion pairs' formation, contributing to a deeper understanding of the electron transfer processes in similar compounds (Decosta & Pincock, 1993).

Scientific Research Applications

Transformation and Environmental Impact

- Chlorination Process and Toxicity Assessment : The transformation of pharmaceutical compounds during chlorination processes has garnered attention due to the potential environmental risks. For instance, naproxen, a compound structurally related to 2-chloro-N-1-naphthyl-3-phenylacrylamide, undergoes transformation during chlorination, leading to the formation of by-products with potentially higher aquatic toxicity than the parent compound. High-resolution mass spectrometry and quantum chemical calculations have been employed to identify and validate the structure of chlorination products, highlighting the importance of understanding these transformations to assess environmental risks (Du et al., 2018).

Chemical Synthesis and Applications

Catalytic Processes and Synthesis : The compound has inspired research into novel catalytic processes for creating complex chemical structures. For example, the synthesis of 4-chloro-2-naphthols has been demonstrated through acylation reactions, showcasing a method for constructing valuable chemical intermediates used in various industrial applications. This research underscores the compound's role in facilitating the development of new synthetic pathways (Pokhodylo, 2020).

Ortho-Selective Monohalogenation and Phenylselenation : The ortho-selective monohalogenation and phenylselenation of phenols, including 1,1′-bi-2-naphthol (BINOL), highlight the compound's potential in selective chemical modifications. Catalyzed by ammonium chloride salt, this process uses 1,3-dichloro-5,5-dimethylhydantoin as the chlorinating agent, demonstrating a highly practical approach to synthesizing halogenated and selenylated phenols with potential applications in medicinal chemistry and material science (Xiong & Yeung, 2018).

properties

IUPAC Name |

(Z)-2-chloro-N-naphthalen-1-yl-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c20-17(13-14-7-2-1-3-8-14)19(22)21-18-12-6-10-15-9-4-5-11-16(15)18/h1-13H,(H,21,22)/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNTUGQLKZIAF-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC3=CC=CC=C32)\Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)

![(3S*,4R*)-N,N-dimethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5553234.png)

![(4-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5553241.png)

![N-(4-chlorobenzyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5553261.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5553264.png)

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![ethyl [(4-methyl-1,3-thiazol-2-yl)thio]acetate](/img/structure/B5553295.png)